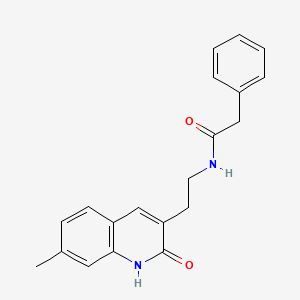
ChemDiv3_008707
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide” is a chemical compound with the formula C22H18N2O3 . It is a derivative of quinoline, a heterocyclic compound that is commonly found in many natural products and synthetic compounds.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C22H18N2O3/c1-15-9-10-16-13-17(21(25)23-19(16)12-15)14-24(18-6-3-2-4-7-18)22(26)20-8-5-11-27-20/h2-13H,14H2,1H3,(H,23,25) . This indicates that the compound contains a quinoline core with a methyl group at the 7-position, an ethyl group at the 2-position, and a phenylacetamide group attached to the ethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a net charge of 0, an average mass of 358.391, and a mono-isotopic mass of 358.13174 . The compound’s 1H NMR and 13C NMR spectra have been reported .Wissenschaftliche Forschungsanwendungen
- ChemDiv3_008707 hat sich als vielversprechend bei der Hemmung des Wachstums von Krebszellen erwiesen. Forscher haben seine Auswirkungen auf verschiedene Krebsarten untersucht, darunter Brust-, Lungen- und Darmkrebs. Mechanistische Studien deuten darauf hin, dass es den Zellzyklusfortschritt stört und Apoptose in Krebszellen induziert .
- Die Verbindung zeigt neuroprotektive Eigenschaften, was sie für neurodegenerative Erkrankungen wie Alzheimer und Parkinson relevant macht. Studien haben ihre Fähigkeit untersucht, neuronale Signalwege zu modulieren und vor oxidativem Stress zu schützen .
- This compound wurde als potenzielles entzündungshemmendes Mittel untersucht. Es kann proinflammatorische Zytokine und Enzyme hemmen, was zu seinem therapeutischen Potenzial bei Erkrankungen wie rheumatoider Arthritis und entzündlichen Darmerkrankungen beiträgt .
- Forscher haben die antiviralen Wirkungen dieser Verbindung untersucht. Es zeigt Aktivität gegen bestimmte Viren, darunter Herpes-simplex-Virus (HSV) und humane Immundefizienzviren (HIV). Untersuchungen konzentrieren sich auf seinen Wirkmechanismus und potenzielle klinische Anwendungen .
- Einige Studien deuten darauf hin, dass this compound kardiovaskuläre Vorteile haben könnte. Es könnte den Lipidstoffwechsel modulieren, oxidativen Stress reduzieren und die Endothelfunktion verbessern. Diese Eigenschaften machen es für die Prävention und Behandlung von Herzkrankheiten relevant .
- Neben seinen pharmakologischen Anwendungen wurde this compound in der fortschrittlichen 3D-Bildgebung und im Organoid-Bioprinting eingesetzt. Forscher haben es verwendet, um gewebesimiliare Strukturen für die Medikamentenprüfung und Krankheitsmodellierung zu erstellen. Seine Kompatibilität mit Bioprinting-Techniken macht es wertvoll in der Forschung zur regenerativen Medizin .
Krebsforschung
Neurologische Erkrankungen
Entzündungshemmende Aktivität
Antivirene Anwendungen
Herz-Kreislauf-Gesundheit
Organoid-Bioprinting
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by quinoline derivatives , this compound could potentially be investigated for its therapeutic potential in various diseases.
Wirkmechanismus
Target of Action
It’s part of the chemdiv’s library of small molecule covalent inhibitors . Covalent inhibitors form a stable, irreversible bond with their target enzyme or receptor , which could suggest that this compound may also act in a similar manner.
Mode of Action
Covalent inhibitors, like those in the chemdiv library, work by forming a stable, irreversible bond with their target enzyme or receptor . This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency .
Biochemical Pathways
Covalent inhibitors can effectively shut down key molecular pathways , suggesting that this compound may have a similar effect.
Pharmacokinetics
Covalent inhibitors offer significant advantages in pharmacology, primarily due to their ability to form a permanent bond with target enzymes or receptors, which ensures a long-lasting therapeutic effect . This irreversible mode of action can be highly beneficial in reducing the frequency of dosing, enhancing patient compliance, and improving the overall effectiveness of treatments .
Result of Action
The enduring binding of covalent inhibitors reduces the enzyme’s ability to mutate and develop resistance , a common challenge in the treatment of many diseases, including various cancers and infectious diseases .
Action Environment
The specificity of covalent inhibitors allows for the targeted modulation of disease-related proteins while minimizing the likelihood of off-target effects, which is crucial for reducing adverse side effects and increasing drug safety .
Eigenschaften
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-7-8-16-13-17(20(24)22-18(16)11-14)9-10-21-19(23)12-15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDYLAQSEFHDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2468786.png)
![3-{[3-[(4-methylpiperidino)carbonyl]-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2468787.png)
![1-[3-(2-Chloro-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B2468789.png)
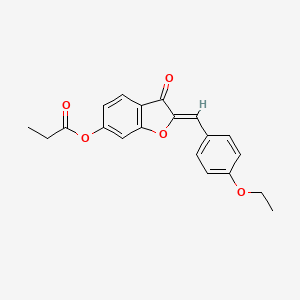
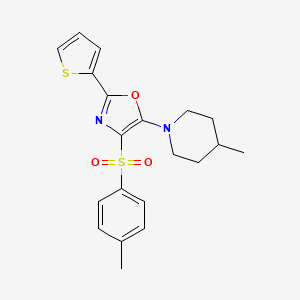

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2468795.png)
![Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate](/img/structure/B2468797.png)
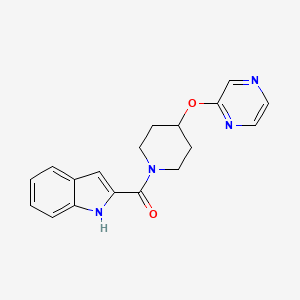
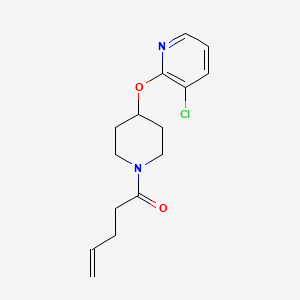
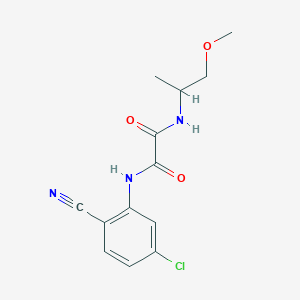
![(4-Chloro-2-methylphenyl){2-[(2-furylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2468804.png)
![4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2468805.png)
![1-[1-(Trifluoromethyl)cyclopropyl]ethanone](/img/structure/B2468807.png)